2,1,3-Benzothiadiazol-5-yl isothiocyanate

Description

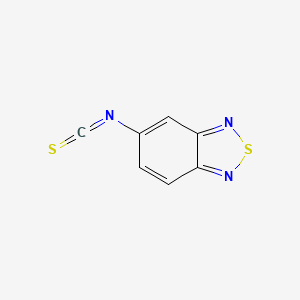

Structure

3D Structure

Properties

IUPAC Name |

5-isothiocyanato-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3S2/c11-4-8-5-1-2-6-7(3-5)10-12-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDWFDQYUFKNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379961 | |

| Record name | 2,1,3-Benzothiadiazol-5-yl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337508-62-0 | |

| Record name | 2,1,3-Benzothiadiazol-5-yl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged heterocyclic motif in the fields of medicinal chemistry, materials science, and diagnostics.[1] Its inherent electron-deficient character, rigid and planar structure, and versatile functionalization potential make it a valuable building block for the development of novel therapeutic agents, fluorescent probes, and organic electronics.[1][2] This guide focuses on a particularly interesting derivative, 2,1,3-Benzothiadiazol-5-yl isothiocyanate, a molecule that combines the favorable photophysical properties of the BTD core with the reactive functionality of an isothiocyanate group. This unique combination makes it a promising tool for researchers, scientists, and drug development professionals, particularly in the realm of fluorescent labeling and bio-conjugation.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,1,3-Benzothiadiazol-5-yl isothiocyanate. It is designed to serve as a valuable resource for researchers looking to leverage the unique attributes of this compound in their work.

Core Chemical and Physical Properties

2,1,3-Benzothiadiazol-5-yl isothiocyanate is a yellow powder with the chemical formula C₇H₃N₃S₂ and a molecular weight of 193.25 g/mol .[3][4] It is characterized by a melting point of 96 °C.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃N₃S₂ | [4][6] |

| Molecular Weight | 193.25 g/mol | [3][4] |

| Appearance | Yellow powder | [3] |

| Melting Point | 96 °C | [5] |

| CAS Number | 337508-62-0 | [4][6] |

Spectroscopic Characterization (Expected)

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, consistent with a substituted benzene ring. The protons on the benzothiadiazole ring will exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzothiadiazole core. The carbon of the isothiocyanate group (-N=C=S) is expected to have a chemical shift in the range of 130-140 ppm. It is important to note that the isothiocyanate carbon signal can be broad and difficult to detect due to quadrupolar relaxation of the adjacent nitrogen atom.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Other significant bands will correspond to the aromatic C-H and C=C stretching vibrations of the benzothiadiazole ring.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.25 g/mol ). Fragmentation patterns may involve the loss of the isothiocyanate group or cleavage of the benzothiadiazole ring.

Synthesis of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate

The most common and direct method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent.[7][8] For 2,1,3-Benzothiadiazol-5-yl isothiocyanate, the logical precursor is 5-amino-2,1,3-benzothiadiazole. Two common reagents for this transformation are thiophosgene (CSCl₂) and carbon disulfide (CS₂).[7][9] While thiophosgene is highly effective, it is also highly toxic.[9] The use of carbon disulfide, followed by a desulfurization agent, offers a safer alternative.[8]

Experimental Protocol: Synthesis from 5-amino-2,1,3-benzothiadiazole using Thiophosgene

This protocol is adapted from a general procedure for the synthesis of isothiocyanates from primary amines.[1] Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Materials:

-

5-amino-2,1,3-benzothiadiazole

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-amino-2,1,3-benzothiadiazole (1.0 equivalent) in dichloromethane.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

-

While stirring vigorously, slowly add thiophosgene (1.2 equivalents) to the reaction mixture at room temperature.

-

Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2,1,3-Benzothiadiazol-5-yl isothiocyanate.

Chemical Reactivity: The Isothiocyanate Moiety

The isothiocyanate group is an electrophilic functional group that readily reacts with nucleophiles. The primary mode of reaction is the addition of a nucleophile to the central carbon atom of the -N=C=S group.

Reaction with Primary Amines

Isothiocyanates react with primary amines to form stable thiourea derivatives. This reaction is highly efficient and is a common method for bioconjugation, where the isothiocyanate is used to label proteins and peptides via their lysine residues.[10]

Reaction with Thiols

The reaction of isothiocyanates with thiols, such as the side chain of cysteine residues in proteins, yields dithiocarbamate adducts.[10] This reaction is also useful for bioconjugation, and the stability of the resulting dithiocarbamate can be influenced by the surrounding microenvironment.

Potential Applications in Research and Drug Development

The unique combination of a fluorescent core and a reactive handle makes 2,1,3-Benzothiadiazol-5-yl isothiocyanate a versatile tool with numerous potential applications.

Fluorescent Labeling of Biomolecules

The 2,1,3-benzothiadiazole scaffold is known to be a component of highly fluorescent molecules.[1][11] The isothiocyanate group allows for the covalent attachment of this fluorophore to biomolecules such as proteins, peptides, and antibodies.[12] This can be used for:

-

Fluorescence Microscopy: Visualizing the localization and trafficking of labeled proteins within cells.[12]

-

Flow Cytometry: Identifying and sorting cells based on the expression of a target protein labeled with the fluorescent probe.[13]

-

Immunoassays: Developing sensitive detection methods for specific analytes.[12]

Drug Discovery and Development

Benzothiazole derivatives have a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14] The isothiocyanate group itself is found in many naturally occurring compounds with known anticancer and chemopreventive effects. The ability of 2,1,3-Benzothiadiazol-5-yl isothiocyanate to covalently bind to proteins could be exploited in the design of targeted covalent inhibitors for drug discovery.

Probes for Cellular Imaging

Derivatives of 2,1,3-benzothiadiazole have been successfully used as selective fluorescent probes for live-cell imaging.[12] Given its reactivity towards thiols, 2,1,3-Benzothiadiazol-5-yl isothiocyanate could potentially be developed as a probe for detecting and imaging cellular thiols, such as glutathione, which play a crucial role in cellular redox homeostasis.

Stability and Storage

Isothiocyanates can be sensitive to moisture and are generally unstable in aqueous media over long periods.[2] For long-term storage, 2,1,3-Benzothiadiazol-5-yl isothiocyanate should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and stored at low temperatures (e.g., -20 °C) to minimize degradation.

Safety and Handling

Conclusion

2,1,3-Benzothiadiazol-5-yl isothiocyanate is a molecule with significant potential, bridging the fields of fluorescent probe development and bioconjugation chemistry. Its unique combination of a highly fluorescent benzothiadiazole core and a reactive isothiocyanate handle makes it a valuable tool for researchers in biology, biochemistry, and drug discovery. While further characterization of its specific photophysical and biological properties is warranted, the foundational knowledge of its constituent parts provides a strong basis for its application in a wide range of scientific endeavors.

References

- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. diva-portal.org [diva-portal.org]

- 8. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bachem.com [bachem.com]

- 11. lubio.ch [lubio.ch]

- 12. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2,1,3-Benzothiadiazol-5-yl isothiocyanate, a key building block in the development of novel therapeutic agents and functional materials. This document details the necessary experimental protocols, presents relevant chemical data, and illustrates the synthetic workflow.

Introduction

2,1,3-Benzothiadiazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The isothiocyanate functional group is a versatile reactive handle, enabling the conjugation of the benzothiadiazole core to various biomolecules and surfaces, making 2,1,3-Benzothiadiazol-5-yl isothiocyanate a valuable intermediate for further chemical elaboration. This guide outlines a reliable two-step synthesis route starting from the corresponding nitro-precursor.

Overall Synthetic Pathway

The synthesis of 2,1,3-Benzothiadiazol-5-yl isothiocyanate is typically achieved in a two-step process starting from 5-nitro-2,1,3-benzothiadiazole. The first step involves the reduction of the nitro group to a primary amine, yielding 2,1,3-Benzothiadiazol-5-amine. The subsequent step is the conversion of this primary amine into the target isothiocyanate.

Caption: Overall two-step synthesis route.

Step 1: Synthesis of 2,1,3-Benzothiadiazol-5-amine

The initial step is the reduction of the nitro group of 5-nitro-2,1,3-benzothiadiazole. A common and effective method for this transformation on aromatic nitro compounds is the use of stannous chloride (tin(II) chloride) in the presence of a strong acid, such as hydrochloric acid.[1]

Experimental Protocol

Materials:

-

5-nitro-2,1,3-benzothiadiazole

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitro-2,1,3-benzothiadiazole (1.0 eq.) in ethanol.

-

To this suspension, add a solution of stannous chloride dihydrate (approx. 5.0 eq.) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This step should be performed in an ice bath to manage the exothermic reaction. A precipitate of tin salts may form.

-

Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2,1,3-Benzothiadiazol-5-amine, which can be further purified by column chromatography on silica gel if necessary.

Quantitative Data

| Parameter | Value |

| Starting Material | 5-nitro-2,1,3-benzothiadiazole |

| Product | 2,1,3-Benzothiadiazol-5-amine |

| Molecular Formula | C₆H₅N₃S |

| Molecular Weight | 151.19 g/mol |

| Typical Yield | 80-95% (reported for similar reductions) |

| Appearance | Solid |

Step 2: Synthesis of 2,1,3-Benzothiadiazol-5-yl isothiocyanate

The conversion of the primary amino group of 2,1,3-Benzothiadiazol-5-amine to an isothiocyanate is effectively achieved by reaction with thiophosgene (CSCl₂).[2] This is a standard and widely used method for the synthesis of isothiocyanates from primary amines.[2]

Experimental Protocol

Materials:

-

2,1,3-Benzothiadiazol-5-amine

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,1,3-Benzothiadiazol-5-amine (1.0 eq.) in dichloromethane.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

-

While stirring vigorously, slowly add a solution of thiophosgene (1.2 eq.) in dichloromethane to the biphasic mixture at room temperature.

-

Continue stirring for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

-

Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,1,3-Benzothiadiazol-5-yl isothiocyanate.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data

| Parameter | Value |

| Starting Material | 2,1,3-Benzothiadiazol-5-amine |

| Product | 2,1,3-Benzothiadiazol-5-yl isothiocyanate |

| Molecular Formula | C₇H₃N₃S₂ |

| Molecular Weight | 193.25 g/mol [3] |

| CAS Number | 337508-62-0[3] |

| Appearance | Solid |

| Melting Point | 96 °C[3] |

| Typical Yield | 70-90% (reported for similar reactions) |

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the experimental procedures for the two-step synthesis.

Caption: Detailed workflow for the synthesis.

Safety Considerations

-

Thiophosgene is highly toxic, volatile, and corrosive. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Concentrated hydrochloric acid is corrosive and should be handled with care.

-

The neutralization step with sodium hydroxide is exothermic and should be performed with cooling.

-

Standard laboratory safety practices should be followed throughout all procedures.

Characterization

The final product and intermediate should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. Note that the isothiocyanate carbon signal in ¹³C NMR can be broad or difficult to observe.

-

Infrared (IR) Spectroscopy: To identify the characteristic isothiocyanate (-N=C=S) stretching vibration, typically a strong, broad band around 2000-2200 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the final product.

This guide provides a robust and reproducible pathway for the synthesis of 2,1,3-Benzothiadiazol-5-yl isothiocyanate. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and available equipment.

References

An In-depth Technical Guide to 2,1,3-Benzothiadiazol-5-yl Isothiocyanate: Molecular Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 2,1,3-Benzothiadiazol-5-yl isothiocyanate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its molecular structure, provides a plausible synthetic route with experimental protocols, and explores the biological activities associated with its core functional groups.

Molecular Structure and Physicochemical Properties

2,1,3-Benzothiadiazol-5-yl isothiocyanate is a bicyclic aromatic compound featuring a benzene ring fused to a thiadiazole ring, with an isothiocyanate functional group at the 5-position. The electron-withdrawing nature of the benzothiadiazole core and the reactivity of the isothiocyanate group make it a valuable scaffold for further chemical modifications.

Table 1: Physicochemical and Identification Data for 2,1,3-Benzothiadiazol-5-yl Isothiocyanate

| Property | Value | Citation(s) |

| IUPAC Name | 5-isothiocyanato-2,1,3-benzothiadiazole | [1] |

| CAS Number | 337508-62-0 | [1][2] |

| Molecular Formula | C₇H₃N₃S₂ | [1][2] |

| Molecular Weight | 193.25 g/mol | [1][2] |

| Appearance | Yellow powder | [2] |

| Melting Point | 96 °C | |

| SMILES | S=C=NC1=CC2=NSN=C2C=C1 | |

| InChI Key | HHDWFDQYUFKNCO-UHFFFAOYSA-N |

Table 2: Computed and Experimental Geometric Parameters of the 2,1,3-Benzothiadiazole Core

| Parameter | Bond/Angle | Value (Å or °) | Data Type (Source) |

| Bond Lengths (Å) | N-S | 1.628 | Computational (B3LYP/6-311G)[3] |

| C-N (thiadiazole) | 1.332 - 1.358 | Computational (B3LYP/6-311G)[3] | |

| C-C (aromatic) | 1.407 - 1.428 | Computational (B3LYP/6-311G)[3] | |

| C-N (isothio.) | ~1.45 | Typical Experimental | |

| N=C (isothio.) | ~1.21 | Typical Experimental | |

| C=S (isothio.) | ~1.56 | Typical Experimental | |

| Bond Angles (°) | N-S-N | ~99.6 | Computational (B3LYP/6-311G)[3] |

| S-N-C | ~106.4 | Computational (B3LYP/6-311G)[3] | |

| C-N-C | ~113.8 | Computational (B3LYP/6-311G)[3] | |

| C-N=C (isothio.) | ~140 | Typical Experimental | |

| N=C=S (isothio.) | ~178 | Typical Experimental |

Synthesis and Characterization

The synthesis of 2,1,3-Benzothiadiazol-5-yl isothiocyanate can be achieved in a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, 5-amino-2,1,3-benzothiadiazole, followed by the conversion of the amino group to an isothiocyanate.

Experimental Protocols

Step 1: Synthesis of 5-amino-2,1,3-benzothiadiazole

This procedure is adapted from synthetic methods for related aminobenzothiadiazoles.[4]

-

Materials: 1,2,4-triaminobenzene dihydrochloride, thionyl chloride (SOCl₂), pyridine, dichloromethane (DCM), sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in anhydrous pyridine at 0 °C, slowly add thionyl chloride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-amino-2,1,3-benzothiadiazole.

-

Step 2: Synthesis of 2,1,3-Benzothiadiazol-5-yl isothiocyanate

This protocol is a general method for the conversion of aromatic amines to isothiocyanates using thiophosgene.[5]

-

Materials: 5-amino-2,1,3-benzothiadiazole, thiophosgene (CSCl₂), chloroform (CHCl₃), saturated sodium bicarbonate solution, water, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 5-amino-2,1,3-benzothiadiazole (1.0 eq) in chloroform.

-

Prepare a biphasic mixture by adding a saturated aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0 °C with vigorous stirring and add thiophosgene (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2,1,3-Benzothiadiazol-5-yl isothiocyanate.

-

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the 2,1,3-benzothiadiazole core typically shows signals in the aromatic region between δ 7.5 and 8.1 ppm.[6] For the 5-substituted product, a complex splitting pattern corresponding to the three protons on the benzene ring is expected.

-

¹³C NMR: The isothiocyanate carbon typically shows a broad signal in the range of δ 125-140 ppm, which can sometimes be difficult to observe.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band between 2000 and 2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group.[7] Aromatic C-H and C=C stretching vibrations will also be present. The IR spectrum for the parent 2,1,3-benzothiadiazole is available for comparison.[8]

Biological Activity and Signaling Pathways

While specific biological studies on 2,1,3-Benzothiadiazol-5-yl isothiocyanate are limited, the isothiocyanate and benzothiadiazole moieties are well-known pharmacophores.

Isothiocyanates, found in cruciferous vegetables, are recognized for their cancer chemopreventive properties.[9] They are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10][11] The mechanism of action often involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

Benzothiadiazole derivatives have been investigated for a range of biological activities, including as antimicrobial agents and as inducers of systemic acquired resistance in plants.

Potential Signaling Pathways for Isothiocyanate-Mediated Apoptosis

Isothiocyanates can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Key molecular targets include caspases, a family of proteases that execute apoptosis, and signaling proteins that regulate cell survival, such as Akt and STAT3.[9][11]

Conclusion

2,1,3-Benzothiadiazol-5-yl isothiocyanate is a molecule with significant potential for applications in drug discovery and materials science, owing to the combined properties of the benzothiadiazole core and the isothiocyanate functional group. This technical guide provides foundational information on its structure and a viable synthetic pathway to encourage further research and development of this and related compounds. The exploration of its specific biological targets and mechanisms of action remains a promising area for future investigation.

References

- 1. 2,1,3-Benzothiadiazol-5-yl isothiocyanate | C7H3N3S2 | CID 2776292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Isothiocyanato-2,1,3-benzothiadiazole | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum [chemicalbook.com]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [chemicalbook.com]

- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS Number: 100130-48-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, with CAS number 100130-48-1, is a sulfonated heterocyclic compound. Primarily, it serves as a crucial chemical intermediate in the synthesis of more complex molecules, most notably in the pharmaceutical field as a precursor to the muscle relaxant Tizanidine. While extensive research on the specific biological activities of this compound is not widely published, the broader class of 2,1,3-benzothiadiazole derivatives is known for a range of biological effects, including antimicrobial and anticancer properties, and for their use as fluorescent probes in cellular imaging. This guide provides a comprehensive overview of the known chemical properties, synthesis protocols, and potential applications of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride.

Chemical and Physical Properties

A summary of the fundamental physicochemical properties of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is presented in Table 1. Due to the limited availability of experimentally determined data in peer-reviewed literature, some properties are predicted based on its chemical structure.

Table 1: Physicochemical Properties of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

| Property | Value | Source |

| CAS Number | 100130-48-1 | Chemical Abstracts Service |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | Sigma-Aldrich |

| Molecular Formula | C₆H₂Cl₂N₂O₂S₂ | Pharmaffiliates[1] |

| Molecular Weight | 269.13 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Synthesis and Manufacturing

Two primary synthetic routes for 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride have been described. These methods are suitable for laboratory-scale synthesis.

Experimental Protocol 1: Chlorosulfonation of 5-Chloro-2,1,3-benzothiadiazole

This method involves the direct chlorosulfonation of 5-chloro-2,1,3-benzothiadiazole using chlorosulfonic acid.

Materials:

-

5-Chloro-2,1,3-benzothiadiazole

-

Chlorosulfonic acid

-

Crushed ice

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel maintained at 0°C under an inert atmosphere, dissolve 5-chloro-2,1,3-benzothiadiazole in chlorosulfonic acid.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to 105°C and maintain for 12-16 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a 15% petroleum ether/ethyl acetate mobile phase to yield the final product as a crystalline solid.

Experimental Protocol 2: Thionyl Chloride-Mediated Conversion

This alternative route utilizes a sulfamoyl precursor and thionyl chloride, a method often favored for its control and reproducibility.

Materials:

-

5-Chlorosulfamoyl-2,1,3-benzothiadiazole

-

Thionyl chloride (SOCl₂)

-

Dry toluene or dichloromethane

Procedure:

-

In a dry reaction vessel, suspend 5-chlorosulfamoyl-2,1,3-benzothiadiazole in an excess of dry toluene or dichloromethane.

-

Add thionyl chloride to the suspension (a 1:3 molar ratio of the precursor to thionyl chloride is recommended).

-

Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.

-

Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

Upon completion, remove the excess thionyl chloride and solvent by rotary evaporation.

-

The resulting residue is the desired 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride. Further purification, if necessary, can be achieved by trituration or recrystallization.

Analytical Data

Detailed and publicly available analytical data such as ¹H NMR, ¹³C NMR, and mass spectra with peak assignments for 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride are scarce. Researchers are advised to perform their own analytical characterization upon synthesis. The expected spectroscopic features would include signals corresponding to the aromatic protons and carbons of the benzothiadiazole core, with chemical shifts influenced by the electron-withdrawing chloro and sulfonyl chloride groups. Mass spectrometry should confirm the molecular weight of 269.13 g/mol .

Known Uses and Applications

The primary documented application of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is as a key intermediate in the synthesis of pharmaceuticals.

Precursor for Tizanidine Synthesis

This compound is a known precursor in the manufacturing of Tizanidine, a centrally acting α₂ adrenergic agonist used as a muscle relaxant. The synthesis involves the reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole (which can be derived from the sulfonyl chloride) with other reagents to form the final drug substance.

Potential Research Applications

Given the properties of the broader 2,1,3-benzothiadiazole class of molecules, this compound could potentially be explored in the following areas:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, particularly targeting pathways where related benzothiadiazole derivatives have shown activity.

-

Material Science: As a building block for the synthesis of organic electronic materials, dyes, and fluorescent probes, leveraging the electron-withdrawing nature of the benzothiadiazole core.

-

Agrochemicals: As an intermediate in the synthesis of novel herbicides and pesticides.

Biological Activity and Signaling Pathways

There is no specific, publicly available data on the biological activity, mechanism of action, or associated signaling pathways for 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride. Research into the biological effects of this particular compound appears to be limited. However, the 2,1,3-benzothiadiazole scaffold is present in various biologically active molecules, suggesting that derivatives of this compound could potentially interact with various biological targets. Any investigation into its biological effects would require de novo screening and mechanism-of-action studies.

Safety and Handling

Based on available safety data sheets, 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is classified as a hazardous substance.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Researchers must handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a valuable chemical intermediate with a primary established role in the synthesis of the pharmaceutical Tizanidine. While its own biological properties have not been extensively characterized in the public domain, its chemical structure suggests potential for broader applications in medicinal chemistry and material science. Further research is warranted to explore the full potential of this compound and its derivatives. The synthesis protocols provided offer a starting point for researchers interested in working with this molecule. All handling should be conducted with strict adherence to safety protocols.

References

The Art of Functionalization: A Technical Guide to the 2,1,3-Benzothiadiazole Core

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] Its inherent electron-deficient character, rigid planarity, and amenability to diverse chemical modifications make it a privileged structure in the design of novel therapeutics, advanced organic electronics, and sensitive fluorescent probes.[1][2] This technical guide provides an in-depth overview of the primary strategies for the functionalization of the BTD core, presenting comparative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Functionalization Strategies: A Comparative Overview

The functionalization of the 2,1,3-benzothiadiazole ring is primarily achieved through three main avenues: electrophilic aromatic substitution, C-H activation/borylation, and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fused thiadiazole ring deactivates the benzene moiety towards electrophilic attack while making it susceptible to nucleophilic substitution, particularly when appropriately substituted with leaving groups.[3]

Table 1: Comparison of Key Functionalization Reactions on the 2,1,3-Benzothiadiazole Core

| Reaction Type | Typical Starting Material | Key Reagents & Conditions | Product | Typical Yield (%) | Reference(s) |

| Electrophilic Nitration | 2,1,3-Benzothiadiazole | 98% H₂SO₄, 70% HNO₃, 0 °C to rt, 3 h | 4-Nitro-2,1,3-benzothiadiazole | Not specified | [3] |

| Electrophilic Bromination | 2,1,3-Benzothiadiazole | N-Bromosuccinimide, H₂SO₄, 60 °C, 12 h | 4,7-Dibromo-2,1,3-benzothiadiazole | 69 | [3] |

| C-H Borylation | 2,1,3-Benzothiadiazole | B₂(pin)₂, [Ir(OMe)COD]₂, ligand | 5-Boryl-2,1,3-benzothiadiazole | 64 (for 5-boryl) | [1][4] |

| Suzuki-Miyaura Coupling | 4,7-Dibromo-2,1,3-benzothiadiazole | Arylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | 4,7-Diaryl-2,1,3-benzothiadiazole | 85-95 | [3][5] |

| Stille Coupling | 4,7-Dibromo-2,1,3-benzothiadiazole | Organostannane, Pd(PPh₃)₄, Toluene, Reflux | 4,7-Disubstituted-2,1,3-benzothiadiazole | ~85 | [3][5] |

| Buchwald-Hartwig Amination | 4-Bromo-2,1,3-benzothiadiazole | Amine, Pd catalyst, Ligand, Base | 4-Amino-2,1,3-benzothiadiazole derivative | Varies | [6] |

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key functionalization reactions of the 2,1,3-benzothiadiazole core, adapted from peer-reviewed literature.

Protocol 1: Electrophilic Nitration of 2,1,3-Benzothiadiazole

Synthesis of 4-Nitro-2,1,3-benzothiadiazole [3]

-

A mixture of 24 mL of 98% H₂SO₄ and 8 mL of 70% HNO₃ is prepared in a flask and cooled in a liquid nitrogen bath until frozen.[3]

-

To the frozen acid mixture, 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole is added.[3]

-

The reaction mixture is allowed to warm to room temperature and stirred for three hours.[3]

-

After the reaction is complete, the mixture is carefully poured into ice water.[3]

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-nitro-2,1,3-benzothiadiazole.[3]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole

Synthesis of 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole [3]

-

In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), 2-thienylboronic acid (2.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[3]

-

Add potassium phosphate (K₃PO₄, 3 equiv.) as the base.[3]

-

Add a degassed 4:1 mixture of dioxane and water as the solvent.[3]

-

The reaction mixture is heated to reflux at 110 °C for 24 hours under an inert atmosphere.[3]

-

After completion, the reaction is quenched with water and extracted with ethyl acetate.[3]

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[3]

-

The crude product is purified by column chromatography to yield 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.[3]

Protocol 3: Stille Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole

Synthesis of 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole [3]

-

In a nitrogen-flushed reaction flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (200 mg, 0.680 mmol) and 2-(tributylstannyl)thiophene (558.27 mg, 1.492 mmol) in 4 mL of toluene.[3]

-

Purge the solution with nitrogen for 15 minutes.[3]

-

Add tris(dibenzylideneacetone)palladium(0) (12 mg, 0.014 mmol) and tri(o-tolyl)phosphine (21.2 mg, 0.05 mmol) to the reaction mixture.[3]

-

Flush the mixture with nitrogen for an additional 15 minutes and then heat to reflux.[3]

-

The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the desired product.

Protocol 4: Buchwald-Hartwig Amination of a Halo-2,1,3-benzothiadiazole Derivative

General Procedure for the Synthesis of N-Aryl-5-amino-1,2,3-triazolyl-2,1,3-benzothiadiazoles [6]

-

In a glovebox, a screw-capped vial is charged with the 5-amino-1,2,3-triazolyl-2,1,3-benzothiadiazole starting material (0.2 mmol), the corresponding (het)aryl bromide (5 equiv.), (THP-Dipp)Pd(cinn)Cl catalyst (5 mol %), and NaOtBu (3 equiv.).[6]

-

1,4-Dioxane (1.0 mL) is added, and the vial is sealed with a Teflon-lined cap.[6]

-

The reaction mixture is taken out of the glovebox and stirred at 110 °C for 24 hours.[6]

-

After cooling to room temperature, the reaction mixture is filtered through a short pad of Celite, and the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to give the desired N-arylated product.[6]

Visualizing the Chemistry: Workflows and Pathways

Logical Workflow for BTD Functionalization

The following diagram illustrates a common synthetic sequence for elaborating the 2,1,3-benzothiadiazole core, starting from the parent heterocycle and progressing to more complex, functionalized derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 5-isothiocyanato-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isothiocyanato-2,1,3-benzothiadiazole is a heterocyclic organic compound featuring a benzothiadiazole core functionalized with an isothiocyanate group.[1][2][3] The benzothiadiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5][6] The isothiocyanate group is a reactive moiety known for its potential as a covalent inhibitor and its presence in various biologically active natural products. This technical guide provides a summary of the available spectroscopic data, a putative synthetic protocol, and conceptual workflows relevant to the characterization and potential application of this compound in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of 5-isothiocyanato-2,1,3-benzothiadiazole are summarized below.

| Property | Value | Source |

| CAS Number | 337508-62-0 | [1][2][3] |

| Molecular Formula | C₇H₃N₃S₂ | [1][2][3] |

| Molecular Weight | 193.25 g/mol | [2] |

| Appearance | Yellow powder | [2] |

| Purity | ≥95% | [2] |

| IUPAC Name | 5-isothiocyanato-2,1,3-benzothiadiazole | [1][3] |

Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the three protons on the benzene ring of the benzothiadiazole core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the fused thiadiazole ring and the isothiocyanate group.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.0 - 8.2 | d | ~8-9 | Aromatic Proton (ortho to isothiocyanate) |

| 7.8 - 8.0 | dd | ~8-9, ~1-2 | Aromatic Proton |

| 7.6 - 7.8 | d | ~1-2 | Aromatic Proton (para to isothiocyanate) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the seven carbon atoms. The isothiocyanate carbon typically appears in the 130-140 ppm range, though it can sometimes be broad. The carbons of the benzothiadiazole ring will have distinct chemical shifts.

| Chemical Shift (δ) (ppm) | Assignment |

| 150 - 155 | C=N of thiadiazole ring |

| 130 - 140 | -N=C=S |

| 120 - 150 | Aromatic carbons |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2000 - 2200 | Strong, Broad | Asymmetric N=C=S stretch |

| 1600 - 1450 | Medium | Aromatic C=C stretching |

| ~1350 | Medium | Symmetric N=C=S stretch |

| 900 - 650 | Medium to Strong | C-H bending (aromatic) |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isothiocyanate group or cleavage of the benzothiadiazole ring.

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular ion) |

| 135 | [M - NCS]⁺ |

Experimental Protocols

Proposed Synthesis of 5-Isothiocyanato-2,1,3-benzothiadiazole

A plausible synthetic route to 5-isothiocyanato-2,1,3-benzothiadiazole involves the conversion of the corresponding primary amine, 5-amino-2,1,3-benzothiadiazole, to the isothiocyanate.

Reaction Scheme:

Materials:

-

5-Amino-2,1,3-benzothiadiazole

-

Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole (TCDI)

-

Triethylamine (Et₃N) or another suitable organic base

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-2,1,3-benzothiadiazole in anhydrous dichloromethane.

-

Add a slight excess of triethylamine to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of either thiophosgene or 1,1'-thiocarbonyldiimidazole in dichloromethane to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-isothiocyanato-2,1,3-benzothiadiazole.

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized compound.

References

- 1. 5-ISOTHIOCYANATO-2,1,3-BENZOTHIADIAZOLE | CAS 337508-62-0 [matrix-fine-chemicals.com]

- 2. 5-Isothiocyanato-2,1,3-benzothiadiazole | CymitQuimica [cymitquimica.com]

- 3. 2,1,3-Benzothiadiazol-5-yl isothiocyanate | C7H3N3S2 | CID 2776292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Luminescent Potential: A Technical Guide to the Quantum Yield of Benzothiadiazole-Based Fluorophores

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical aspects of the quantum yield of benzothiadiazole-based fluorophores. These heterocyclic compounds have emerged as pivotal scaffolds in the design of fluorescent probes and imaging agents due to their remarkable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to their local environment. This document provides a comprehensive overview of their quantum yield characteristics, detailed experimental protocols for its determination, and visual representations of the underlying photophysical processes and experimental workflows.

Quantitative Analysis of Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. For benzothiadiazole derivatives, this value is highly dependent on their molecular structure and the surrounding environment. The following tables summarize the quantum yields of various benzothiadiazole-based fluorophores, offering a comparative analysis for researchers in the field.

Table 1: Quantum Yield of 4,7-Disubstituted Benzothiadiazole Derivatives in Various Solvents

| Compound | Substituent at 4,7-position | Solvent | Quantum Yield (Φf) | Reference |

| 1 | Di-2-thienyl | Toluene | 0.60 | [1] |

| Dichloromethane | 0.45 | [1] | ||

| Acetonitrile | 0.25 | [1] | ||

| 2 | Bis(4-(9,9-dimethyl-9,10-dihydroacridine)phenyl) | Toluene | 0.37 | [2] |

| Dichloromethane | 0.15 | [2] | ||

| 3 | Bis(2,5-dimethyl-4-(9,9-dimethyl-9,10-dihydroacridine)phenyl) | Toluene | 0.25 | [2] |

| Dichloromethane | 0.10 | [2] | ||

| 4 | Bis(5-(trimethylsilyl)thiophen-2-yl) | Hexane | 0.75 | [3] |

| Tetrahydrofuran (THF) | 0.68 | [3] | ||

| Dichloromethane | 0.55 | [3] | ||

| Acetonitrile | 0.35 | [3] |

Table 2: Quantum Yield of 4-Substituted Benzothiadiazole Derivatives

| Compound | Substituent at 4-position | Solvent | Quantum Yield (Φf) | Reference |

| 5 | Amino (NH2) | Dichloromethane | 0.01 | [4] |

| 6 | N-morpholinyl | Dichloromethane | 0.03 | [4] |

| 7 | N-phenyl | Dichloromethane | 0.02 | [4] |

| 8 | N,N-dimethylamino | Dichloromethane | 0.01 | [4] |

| 9 | Ethynyl-phenyl | Cyclohexane | 0.04 | [5] |

| Toluene | 0.05 | [5] | ||

| Dichloromethane | 0.07 | [5] | ||

| Acetonitrile | 0.10 | [5] | ||

| 10 | Ethynyl-phenyl-N,N-dimethylamino | Cyclohexane | 0.85 | [5] |

| Toluene | 0.65 | [5] | ||

| Dichloromethane | 0.20 | [5] | ||

| Acetonitrile | 0.05 | [5] |

Experimental Protocols for Quantum Yield Determination

Accurate determination of the fluorescence quantum yield is essential for the characterization of novel fluorophores. Two primary methods are employed: the relative method and the absolute method.

Relative Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle:

The quantum yield of the unknown sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Detailed Methodology:

-

Selection of a Standard: Choose a standard with a well-documented quantum yield that absorbs and emits in a similar spectral region to the benzothiadiazole derivative being tested. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common standard for blue-emitting fluorophores.[6][7]

-

Preparation of Solutions:

-

Prepare a stock solution of the benzothiadiazole derivative and the standard in the same high-purity solvent.

-

Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

-

Ensure that the excitation and emission slit widths are kept constant for all measurements.

-

Record the emission spectrum of the solvent blank for background correction.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's response.

-

Integrate the area under the corrected emission spectrum for each solution.

-

Create a plot of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of the resulting linear fit is proportional to the quantum yield.

-

-

Calculation: Use the slopes from the plots and the known quantum yield of the standard in the rearranged equation:

Φ_s = Φ_r * (slope_s / slope_r) * (n_s^2 / n_r^2)

Absolute Quantum Yield Measurement

The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere, thus eliminating the need for a reference standard.

Principle:

An integrating sphere collects all the light emitted from the sample in all directions. The quantum yield is calculated by comparing the number of photons emitted by the sample to the number of photons absorbed by the sample.

Detailed Methodology:

-

Instrumentation: An integrating sphere attachment for a spectrofluorometer is required.

-

Measurement of Scattered Light (Blank):

-

Place a cuvette containing the pure solvent (blank) inside the integrating sphere.

-

Record the spectrum of the excitation light scattered by the blank. This represents the total number of incident photons.

-

-

Measurement of Sample Emission and Scattered Light:

-

Replace the blank with the cuvette containing the benzothiadiazole derivative solution.

-

Record the spectrum, which will contain both the scattered excitation light and the emitted fluorescence.

-

-

Data Analysis:

-

The integrated area of the scattered excitation peak from the blank measurement gives the total number of incident photons.

-

For the sample measurement, the integrated area of the scattered excitation peak gives the number of photons not absorbed, and the integrated area of the emission peak gives the number of emitted photons.

-

The number of absorbed photons is the difference between the total incident photons and the photons not absorbed.

-

-

Calculation:

Φf = (Number of emitted photons) / (Number of absorbed photons)

Visualizing Core Concepts

Diagrams are powerful tools for understanding complex processes and workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams illustrating the intramolecular charge transfer mechanism in benzothiadiazole fluorophores and a typical experimental workflow.

Intramolecular Charge Transfer (ICT) Pathway

Benzothiadiazole is an electron-accepting moiety. When coupled with an electron-donating group, photoexcitation can lead to an intramolecular charge transfer (ICT) from the donor to the benzothiadiazole acceptor. This process is crucial for the solvatochromic properties and often influences the quantum yield of these fluorophores.

Caption: Intramolecular Charge Transfer (ICT) pathway in a donor-benzothiadiazole-acceptor fluorophore.

Experimental Workflow for Quantum Yield Determination

The following diagram outlines the key steps involved in the synthesis, purification, and photophysical characterization, including quantum yield measurement, of a novel benzothiadiazole-based fluorophore.

Caption: Experimental workflow for the synthesis and quantum yield determination of benzothiadiazole fluorophores.

This guide provides a foundational understanding of the quantum yield of benzothiadiazole-based fluorophores, equipping researchers with the necessary knowledge to design, synthesize, and characterize novel fluorescent probes with optimized performance for a wide range of applications in research and drug development.

References

- 1. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of the 4-Amino-2,1,3-benzothiadiazole Precursor

Introduction

4-Amino-2,1,3-benzothiadiazole is a crucial heterocyclic building block in the development of pharmaceuticals and advanced materials. Its unique electronic properties make it a valuable component in the design of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs). This guide provides a detailed overview of the primary synthetic route to obtain 4-amino-2,1,3-benzothiadiazole, focusing on the nitration of 2,1,3-benzothiadiazole followed by the reduction of the resulting nitro-intermediate. The methodologies presented are compiled from established laboratory procedures.

It is important to note that while the request specifies the synthesis of 5-amino-2,1,3-benzothiadiazole, the predominant and well-documented synthetic precursor is 4-amino-2,1,3-benzothiadiazole. The following protocols detail the synthesis of this 4-amino isomer.

Synthetic Pathway Overview

The most common and established route for the synthesis of 4-amino-2,1,3-benzothiadiazole is a two-step process. The first step involves the nitration of the commercially available 2,1,3-benzothiadiazole to yield 4-nitro-2,1,3-benzothiadiazole. The subsequent step is the reduction of the nitro group to an amine, affording the desired 4-amino-2,1,3-benzothiadiazole.

An In-depth Technical Guide to the Mechanism of Isothiocyanate Formation from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (R-N=C=S) are a pivotal class of organic compounds, renowned for their versatile applications as synthetic intermediates in the pharmaceutical and agrochemical industries, as well as for their significant biological activities, including anticancer and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the primary mechanisms for the formation of isothiocyanates from primary amines, with a focus on the underlying chemical principles, experimental considerations, and quantitative data.

Core Mechanisms of Isothiocyanate Synthesis

The conversion of primary amines to isothiocyanates can be broadly categorized into two main pathways: direct thiocarbonylation using thiophosgene and, more commonly, a two-step process involving the formation and subsequent decomposition of a dithiocarbamate salt.[1][4]

The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base is a classic method for isothiocyanate synthesis.[1] Although effective, the high toxicity of thiophosgene has led to the development of alternative, safer methods.[4]

The proposed mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride, typically facilitated by a base like triethylamine or pyridine.

Reaction Pathway: Thiophosgene Method

Caption: Mechanism of isothiocyanate formation using thiophosgene.

The most prevalent and safer route to isothiocyanates from primary amines involves the reaction with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then decomposed to the final product.[1][4][5] This method offers greater versatility and avoids the use of highly toxic reagents.

The general mechanism proceeds in two key steps:

-

Formation of the Dithiocarbamate Salt: The primary amine reacts with carbon disulfide in the presence of a base (e.g., aqueous ammonia, triethylamine, or sodium hydroxide) to yield a dithiocarbamate salt.[6][7]

-

Decomposition of the Dithiocarbamate Salt: The intermediate salt is treated with a desulfurizing agent to induce the elimination of a sulfur-containing byproduct, leading to the formation of the isothiocyanate.[1][4] A wide array of desulfurizing agents have been employed, each with its own advantages and substrate scope.

General Workflow: Dithiocarbamate Pathway

Caption: General two-step mechanism via a dithiocarbamate intermediate.

Desulfurizing Agents for Dithiocarbamate Decomposition

The choice of desulfurizing agent is critical and influences the reaction conditions, substrate scope, and overall yield. A summary of commonly used desulfurizing agents is presented below.

| Desulfurizing Agent | Scope | Reaction Time | Yields | Key Advantages & Notes |

| Tosyl Chloride (TsCl) | Alkyl and aryl amines | 30 minutes | 75-97% | Mild conditions, in-situ generation of dithiocarbamate salt.[1][8] |

| Lead Nitrate (Pb(NO₃)₂) | General | - | Good | A classical method.[1][6] |

| Ethyl Chloroformate | General | - | Good | Effective for a range of substrates.[1] |

| Hydrogen Peroxide (H₂O₂) | General | - | Good | Works well in water and protic solvents.[1] |

| Sodium Persulfate (Na₂S₂O₈) | Alkyl and aryl amines | - | Satisfactory | Green procedure, uses water as a solvent.[9] |

| Iodine (I₂) | General | - | Good | A readily available and effective reagent.[1] |

| Cyanuric Chloride | General | 30 minutes | - | Used in a biphasic system.[5] |

| Visible-Light Photocatalysis | Alkyl and aryl amines | - | up to 94% | Mild, metal-free conditions using Rose Bengal as a photocatalyst.[10][11] |

Experimental Protocols

This protocol is adapted from the method described by Wong and Dolman.[8][12]

Reaction Setup:

-

To a solution of the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in a suitable solvent (e.g., CH₂Cl₂), add carbon disulfide (1.1 eq.) dropwise at room temperature.

-

Stir the mixture for 30 minutes to allow for the in-situ formation of the dithiocarbamate salt.

-

Add tosyl chloride (1.1 eq.) to the reaction mixture.

-

Continue stirring at room temperature for an additional 30 minutes.

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired isothiocyanate.

This green chemistry approach is adapted from the work on Na₂S₂O₈-mediated synthesis.[9]

Reaction Setup:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq.) and a base (e.g., NaOH, 2.0 eq.) in water.

-

Add carbon disulfide (1.2 eq.) and stir the mixture at room temperature until the formation of the dithiocarbamate salt is complete (monitored by TLC).

-

Add a solution of sodium persulfate (1.2 eq.) in water dropwise to the reaction mixture.

-

Stir at room temperature or with gentle heating until the reaction is complete.

Work-up and Purification:

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the pure isothiocyanate.

This protocol is based on the method developed by Ma et al.[10]

Reaction Setup:

-

In a reaction vessel, combine the primary amine (1.0 eq.), carbon disulfide (1.5 eq.), a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 eq.), and Rose Bengal (5 mol%) in acetonitrile.

-

Irradiate the mixture with green LED light at room temperature.

-

Stir the reaction under an oxygen atmosphere (or air).

Work-up and Purification:

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the solvent in vacuo.

-

Purify the crude product via flash column chromatography on silica gel.

Experimental Workflow: General One-Pot Synthesis

Caption: A typical experimental workflow for one-pot isothiocyanate synthesis.

Alternative and Modern Synthetic Approaches

Recent advancements have introduced novel methods for isothiocyanate synthesis that expand the substrate scope and improve the sustainability of the process.

-

From Isocyanides and Elemental Sulfur: Isocyanides can react with elemental sulfur to produce isothiocyanates. This reaction can be catalyzed by amines, offering a sustainable approach.[13][14]

-

From Hydroximoyl Chlorides: This method provides an alternative starting from aldehydes, yielding both alkyl and aryl isothiocyanates in nearly quantitative yields with simple work-up.[1]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, leading to high yields in shorter reaction times, often in aqueous media.[3]

Conclusion

The synthesis of isothiocyanates from primary amines is a well-established and versatile transformation in organic chemistry. While the classic thiophosgene method is of historical importance, the dithiocarbamate pathway, with its array of modern desulfurizing agents, offers a safer and more adaptable approach. The development of greener protocols, such as those using water as a solvent or employing photocatalysis, aligns with the growing demand for sustainable chemical synthesis. For researchers and professionals in drug development, a thorough understanding of these mechanisms and experimental protocols is essential for the efficient and strategic synthesis of novel isothiocyanate-containing molecules.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Isothiocyanate [medbox.iiab.me]

- 7. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 8. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 9. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

The Electron-Accepting Heart of Modern Materials: A Technical Guide to the Benzothiadiazole Moiety

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BT) moiety has emerged as a cornerstone in the design of advanced organic materials and therapeutics. Its inherent electron-deficient nature makes it a powerful electron acceptor, a property that has been skillfully exploited to create a new generation of high-performance organic semiconductors and biologically active compounds. This technical guide provides an in-depth exploration of the electron-accepting properties of the benzothiadiazole core, offering a comprehensive resource for researchers engaged in materials science and drug discovery.

Core Electron-Accepting Properties

Benzothiadiazole's electron-accepting character stems from the presence of the electron-withdrawing thiadiazole ring fused to a benzene ring.[1] This fusion results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of electrons.[2] This fundamental property is the key to its utility in a wide range of applications, from organic solar cells (OSCs) and organic field-effect transistors (OFETs) to the development of targeted therapies.[3][4]

The electronic properties of the benzothiadiazole unit can be finely tuned by chemical modification, particularly through the introduction of electron-withdrawing or electron-donating groups at various positions on the aromatic core.[5] This strategic functionalization allows for precise control over the HOMO and LUMO energy levels, enabling the rational design of materials with tailored optoelectronic and biological properties.[6]

Quantitative Electronic Data of Benzothiadiazole Derivatives

The ability to modulate the frontier molecular orbital (FMO) energy levels of benzothiadiazole derivatives is critical for their application in organic electronics. The following tables summarize key quantitative data for a selection of these derivatives, showcasing the impact of various substituents on their electronic properties.

| Compound/Polymer | Electron-Withdrawing Group(s) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application Focus | Reference(s) |

| PCDTBT | - | -5.48 | -3.58 | 1.90 | OPV | [3] |

| PCDTT-DFBT | 5,6-difluoro | - | - | - | OFET | [2] |

| PCDTT-DCNBT | 5,6-dicyano | -5.48 | - | - | OFET | [2] |

| PCDTT-FCNBT | 5-fluoro, 6-cyano | -5.40 | - | - | OFET | [2] |

| PCDTT-NO₂FBT | 5-fluoro, 6-nitro | -5.51 | - | - | OFET | [2] |

| PDI-BDTT | Dicarboxylic Imide | -5.51 | - | - | OPV | [1] |

| PDTBDT-0F-BTs | None | -5.32 | -3.60 | 1.72 | OPV | [6] |

| PDTBDT-2F-BTs | 5,6-difluoro | -5.41 | -3.74 | 1.67 | OPV | [6] |

| PDTBDT-6F-FBTs | Perfluoro | -5.50 | -3.82 | 1.68 | OPV | [6] |

Table 1: Experimentally Determined Frontier Molecular Orbital Energies and Bandgaps of Selected Benzothiadiazole-Based Polymers. Note: Some values were not explicitly provided in the cited literature.

| Derivative | Theoretical Method | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference(s) |

| Unsubstituted Benzothiadiazole | B3LYP/6-31G | - | -0.71 | - | [7] |

| 5,6-difluorobenzothiadiazole | B3LYP/6-31G | - | -0.89 | - | [7] |

| Benzo[1,2-c:4,5-c']bis[6][8][9]thiadiazole | B3LYP/6-31G | - | -1.99 | - | [7] |

| PDTBDT-0F-BTs | B3LYP/6-31G | -4.64 | -2.88 | 1.76 | [6] |

| PDTBDT-2F-BTs | B3LYP/6-31G | -4.65 | -2.94 | 1.71 | [6] |

| PDTBDT-6F-FBTs | B3LYP/6-31G | -5.11 | -2.98 | 2.13 | [6] |

Table 2: Computationally Determined Frontier Molecular Orbital Energies and Bandgaps of Selected Benzothiadiazole Derivatives.

Experimental and Computational Protocols

Accurate characterization of the electron-accepting properties of benzothiadiazole derivatives is crucial for understanding their behavior and predicting their performance in various applications. The following sections detail the standard experimental and computational methodologies employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.[5]

Objective: To determine the oxidation and reduction potentials of a benzothiadiazole derivative, from which the HOMO and LUMO energy levels can be estimated.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

Solution of the benzothiadiazole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

-

Ferrocene (for internal calibration)

Procedure:

-

Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of the benzothiadiazole derivative in the chosen solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[8]

-

Electrode Setup: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Background Scan: Perform a cyclic voltammogram on the solvent and electrolyte solution alone to establish the background current.

-

Sample Measurement: Introduce the benzothiadiazole derivative into the cell and record the cyclic voltammogram. The potential is swept linearly to a set vertex potential and then reversed.

-

Internal Calibration: Add a small amount of ferrocene to the solution and record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard.[9]

-

Data Analysis:

-

Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:[3]

-

EHOMO (eV) = -[Eox, onset (vs Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered, onset (vs Fc/Fc⁺) + 4.8]

-

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the optical bandgap of a material by measuring its light absorption as a function of wavelength.[10]

Objective: To determine the optical bandgap (Egopt) of a benzothiadiazole derivative.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (for solutions) or a thin film of the material on a transparent substrate

-

Solvent (if applicable)

Procedure:

-

Sample Preparation:

-

Solution: Prepare a dilute solution of the benzothiadiazole derivative in a suitable solvent.

-

Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by methods such as spin-coating or drop-casting.

-

-

Baseline Correction: Record a baseline spectrum using the pure solvent or the bare substrate.

-

Measurement: Measure the absorbance spectrum of the sample over a relevant wavelength range.

-

Data Analysis:

-

Identify the absorption onset (λonset), which is the wavelength at which the absorbance begins to increase from the baseline.

-

Calculate the optical bandgap using the formula: Egopt (eV) = 1240 / λonset (nm).[9]

-

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to predict the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.[11]

Objective: To computationally determine the HOMO and LUMO energy levels and the electronic bandgap of a benzothiadiazole derivative.

Software:

-

Quantum chemistry software package (e.g., Gaussian, ORCA)

Methodology:

-

Geometry Optimization:

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-